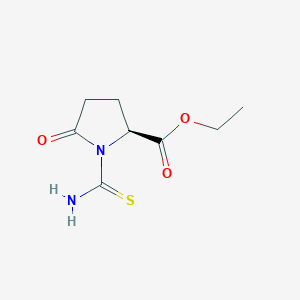
Direct Yellow 127
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Direct Yellow 127, also known as Chrysophenine, is a synthetic organic dye belonging to the class of direct dyes. It is primarily used for dyeing cellulosic fibers such as cotton, rayon, and paper. The compound is known for its bright yellow color and good lightfastness properties, making it a popular choice in the textile and paper industries.
Métodos De Preparación
Direct Yellow 127 is synthesized through a series of chemical reactions involving aromatic amines and diazonium salts. The synthetic route typically involves the following steps:
Diazotization: Aromatic amines are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with aromatic compounds containing hydroxyl or amino groups to form azo dyes.
Purification: The resulting dye is purified through filtration, washing, and drying processes.
Industrial production methods often involve large-scale batch or continuous processes, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Direct Yellow 127 undergoes various chemical reactions, including:
Oxidation: The azo groups in the dye can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction of the azo groups can lead to the formation of aromatic amines.
Substitution: The aromatic rings in the dye can undergo electrophilic substitution reactions, introducing different functional groups into the molecule.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium dithionite for reduction, and halogens for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Direct Yellow 127 has a wide range of scientific research applications, including:
Fluorescence Spectroscopy: The dye is used in fluorescence spectroscopic analyses due to its strong fluorescence properties.
Biological Staining: It is used as a biological stain in microscopy and histology to highlight specific structures in biological tissues.
Photonic Sensors: The dye is employed in the development of photonic sensors for detecting various analytes.
Solar Cells: this compound is used in dye-sensitized solar cells to improve their efficiency.
Mecanismo De Acción
The mechanism of action of Direct Yellow 127 involves its interaction with specific molecular targets and pathways. The dye binds to cellulosic fibers through hydrogen bonding and Van der Waals forces, allowing it to adhere to the fabric molecules without the need for additional chemicals . In biological applications, the dye interacts with cellular components, enabling its use as a stain or sensor .
Comparación Con Compuestos Similares
Direct Yellow 127 can be compared with other similar compounds, such as:
Direct Yellow 12: Another direct dye with similar applications but different chemical structure and properties.
Direct Yellow 27: Known for its strong fluorescence properties and used in similar scientific applications.
Direct Yellow 11: Used in the textile industry for dyeing cellulosic fibers.
This compound is unique due to its specific chemical structure, which provides distinct fluorescence properties and biological activities, making it suitable for a wide range of applications .
Propiedades
Número CAS |
12222-68-3 |
|---|---|
Fórmula molecular |
C10H7F5O3 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






